molecular formula C27H23FN2O3 B2660602 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 895653-09-5

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2660602
CAS RN: 895653-09-5
M. Wt: 442.49
InChI Key: PHHXUFSDIMPKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as EF-24, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives, similar in structure to the compound of interest, have been extensively studied for their medicinal properties. For instance, compounds like 4-hydroxy-2-quinolones and their derivatives have been synthesized and evaluated for their biological activities, including their potential as antimicrobial agents and enzyme inhibitors. These compounds are known for their fluorescence properties, making them useful in biochemical and medical research for studying biological systems (Ukrainets et al., 2007). Additionally, quinazoline and quinazolinone-based derivatives have been designed to inhibit chitin synthase enzymes in fungi, demonstrating their potential in developing antifungal agents (Noureldin et al., 2018).

Application in Anticancer Research

The structural complexity and diverse functionalities of quinoline derivatives make them a focal point in anticancer research. Compounds incorporating quinazoline moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel quinazolinone-based derivatives have been explored as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, highlighting their potential in cancer therapy (Riadi et al., 2021).

Synthetic Methodologies and Chemical Transformations

The synthesis and functionalization of quinoline derivatives are areas of active research, contributing to the development of new materials and molecules with enhanced properties. Studies focusing on the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles linked with quinoline rings, have demonstrated the versatility of these compounds in generating pharmacologically active agents with potential antimicrobial and anti-inflammatory activities (Patel et al., 2009).

Fluorescence and Imaging Applications

The inherent fluorescence of certain quinoline derivatives makes them suitable for applications in imaging and sensing. These compounds can be tailored to exhibit specific fluorescence properties, enabling their use in studying cellular processes and developing diagnostic tools (Ukrainets et al., 2007).

properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O3/c1-3-18-8-13-24-21(14-18)27(33)22(26(32)19-9-11-20(28)12-10-19)15-30(24)16-25(31)29-23-7-5-4-6-17(23)2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHXUFSDIMPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

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